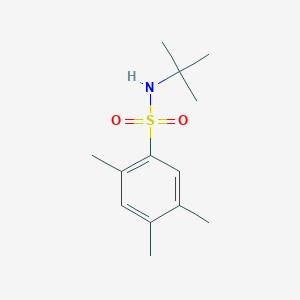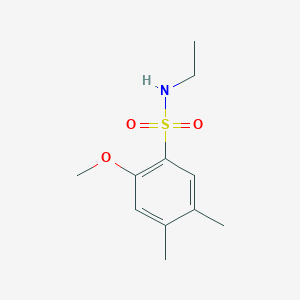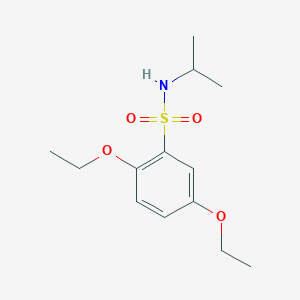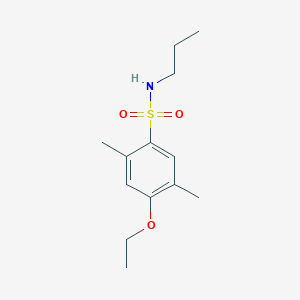![molecular formula C12H19ClN2O3S B225513 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide, also known as CDMB or Sulfamethoxazole, is a sulfonamide antibiotic that has been widely used in the medical field for over 50 years. It is a white, odorless, and crystalline powder that is soluble in water and ethanol. The compound has been used to treat various bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections.
作用機序
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide inhibits the growth of bacteria by interfering with the synthesis of folic acid, a key component of bacterial DNA and RNA. The compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. By inhibiting this enzyme, 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide prevents the bacteria from synthesizing folic acid, which ultimately leads to their death.
Biochemical and Physiological Effects
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This inhibition can lead to metabolic acidosis, a condition in which the pH of the blood becomes too acidic.
実験室実験の利点と制限
One advantage of 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying bacterial infections in the laboratory. However, one limitation of 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide is its potential toxicity to mammalian cells. The compound has been shown to inhibit the growth of mammalian cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide. One area of interest is the development of new analogs of the compound that have improved antibacterial activity and reduced toxicity. Another area of research is the use of 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide in combination with other antibiotics to combat antibiotic resistance. Finally, there is a need for further studies to understand the biochemical and physiological effects of 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide on mammalian cells, which could lead to the development of new therapeutic applications for the compound.
合成法
The synthesis of 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields 5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide as a white crystalline solid.
科学的研究の応用
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. The compound has also been used in combination with other antibiotics to enhance their efficacy.
特性
製品名 |
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide |
|---|---|
分子式 |
C12H19ClN2O3S |
分子量 |
306.81 g/mol |
IUPAC名 |
5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19ClN2O3S/c1-15(2)8-4-7-14-19(16,17)12-9-10(13)5-6-11(12)18-3/h5-6,9,14H,4,7-8H2,1-3H3 |
InChIキー |
YJOZDCYEACPIBV-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
正規SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)



